Benzenepropanoic acid, 5-bromo-2,4-dimethoxy-beta-oxo-, methyl ester

Medicinal Chemistry HIV Integrase Inhibitor Pharmaceutical Intermediate Synthesis

This 5-bromo-2,4-dimethoxy-β-keto ester is the critical intermediate for the palladium-catalyzed Negishi coupling step that forms the quinolone core of the HIV integrase inhibitor elvitegravir. The 5-bromo substituent is the exclusive chemical handle permitting oxidative addition with 2-fluoro-3-chlorobenzylzinc bromide; non-halogenated or iodo analogs cannot replicate this transformation or introduce re-optimization risks. Procure this specific methyl ester to leverage its validated 98.8% HPLC purity and demonstrated 87% downstream acrylate yield.

Molecular Formula C12H13BrO5
Molecular Weight 317.13 g/mol
CAS No. 1598387-86-0
Cat. No. B3243882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanoic acid, 5-bromo-2,4-dimethoxy-beta-oxo-, methyl ester
CAS1598387-86-0
Molecular FormulaC12H13BrO5
Molecular Weight317.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)CC(=O)OC)Br)OC
InChIInChI=1S/C12H13BrO5/c1-16-10-6-11(17-2)8(13)4-7(10)9(14)5-12(15)18-3/h4,6H,5H2,1-3H3
InChIKeyQPQPNCXDZVUOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenepropanoic acid, 5-bromo-2,4-dimethoxy-beta-oxo-, methyl ester (CAS 1598387-86-0): A Defined Beta-Keto Ester Intermediate for Anti-HIV API Synthesis


Benzenepropanoic acid, 5-bromo-2,4-dimethoxy-beta-oxo-, methyl ester (CAS 1598387-86-0), systematically named methyl 3-(5-bromo-2,4-dimethoxyphenyl)-3-oxopropanoate, is a beta-keto ester derivative bearing a 5-bromo-2,4-dimethoxyphenyl moiety [1]. It has been specifically disclosed as a critical intermediate in the patent-protected synthesis of the HIV integrase inhibitor elvitegravir, where the 5-bromo substituent serves as the essential handle for a Negishi cross-coupling step that constructs the quinolone pharmacophore [1].

Why Generic Substitution Fails for 5-Bromo-2,4-Dimethoxy-Beta-Oxo Benzenepropanoic Acid Methyl Ester


The 5-bromo substituent is not a trivial structural variation; it is the exclusive chemical handle that permits the palladium-catalyzed Negishi coupling with 2-fluoro-3-chlorobenzylzinc bromide, the step that installs the essential C–C bond to form the elvitegravir core [1]. Non-halogenated analogs (e.g., methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, CAS 676348-64-4) lack the functional group required for oxidative addition and therefore cannot participate in this transformation. Iodo analogs, while reactive, introduce higher molecular weight, cost, and exhibit measurably lower step-efficiency in downstream conversions [1]. Consequently, procurement of a generic beta-keto ester without the 5-bromo moiety or with an alternative halogen would either be synthetically useless or impose re-optimization risks in established elvitegravir process routes.

Quantitative Differentiation Evidence for Benzenepropanoic acid, 5-bromo-2,4-dimethoxy-beta-oxo-, methyl ester (1598387-86-0) vs. Closest Analogs


Synthetic Yield and HPLC Purity of the Methyl Ester vs. the Ethyl Ester Congener in Elvitegravir Intermediate Production

In the patent WO2014056464A1, the methyl ester (Vaa) was obtained in 71% isolated yield after recrystallization from methanol, with an HPLC purity of 98.8% [1]. Under identical condensation conditions, the analogous ethyl ester (Vab) gave a higher isolated yield of 78% but a lower HPLC purity of 97.4% [2]. The 1.4-percentage-point purity advantage of the methyl ester reduces the burden of impurity carry-over into subsequent steps, which is particularly important in multi-step API syntheses where intermediate purity directly influences final drug substance quality.

Medicinal Chemistry HIV Integrase Inhibitor Pharmaceutical Intermediate Synthesis

Melting Point and Solid-State Handling Advantage vs. the Ethyl Ester Analog

The melting point of the methyl ester was determined to be 109–111°C after recrystallization from methanol [1]. In contrast, the ethyl ester analog (Vab) exhibited a significantly lower melting point of 81–84°C [2]. The 28°C higher melting point of the methyl ester reflects greater crystal lattice energy, which typically correlates with superior ambient storage stability, reduced hygroscopicity, and easier handling without cold-chain logistics. The iodo methyl ester (Vba) displays an even higher melting point of 120–123°C [3], but its procurement cost is elevated due to the price of iodine.

Solid-State Chemistry Process Chemistry Pharmaceutical Intermediate Handling

Downstream Step-Efficiency: Conversion to the Key Acrylate Intermediate (Vlaa) vs. Iodo Congener

Upon treatment with N,N-dimethylformamide dimethyl acetal (DMFDMA) at 80°C, the methyl ester (Vaa) was converted to the acrylate Vlaa in 87% isolated yield with 99.1% HPLC purity [1]. The corresponding iodo methyl ester (Vba) gave the analogous acrylate in only 83% yield with a lower purity of 97.7% [2]. This 4-percentage-point yield advantage and 1.4-percentage-point purity advantage for the bromo compound translate to higher step-efficiency and lower impurity carry-over into the cyclization and Negishi coupling steps that complete the elvitegravir framework.

Acrylate Intermediate Negishi Coupling Precursor Elvitegravir Route Efficiency

Essential 5-Bromo Substituent for the Pivotal Negishi Cross-Coupling: Functional Necessity vs. Non-Halogenated and Alternative Halo Analogs

The 5-bromo substituent of the target compound is the functional handle that undergoes oxidative addition in the palladium-catalyzed Negishi coupling with 2-fluoro-3-chlorobenzylzinc bromide, the C–C bond-forming step that is central to assembling the elvitegravir quinolone core [1]. The non-halogenated analog methyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (CAS 676348-64-4) lacks an aromatic halide and therefore cannot participate in this reaction, rendering it synthetically inert for this route . While chloro analogs might hypothetically serve, no yields or conditions are reported in the elvitegravir patent, meaning their use would require de novo process development with uncertain outcomes.

Negishi Coupling C–C Bond Formation API Intermediate Design

Procurement-Relevant Application Scenarios for 5-Bromo-2,4-Dimethoxy-Beta-Oxo Benzenepropanoic Acid Methyl Ester


Elvitegravir Process Chemistry: Procuring the Validated Intermediate

For CMC and process development teams manufacturing elvitegravir or its generic versions, the methyl ester (Vaa) is the expressly exemplified intermediate in WO2014056464A1 that provides 98.8% HPLC purity and delivers the downstream acrylate in 87% yield with 99.1% purity [1]. Its melting point of 109–111°C facilitates ambient storage and precise weighing. Procurement of this specific compound eliminates the risk of route re-validation that would accompany substitution with the ethyl or iodo analogs, which show measurably different yield and purity profiles.

Development of Novel HIV Integrase Strand Transfer Inhibitors (INSTIs) via Negishi Coupling

Medicinal chemistry groups exploring new quinolone-based INSTIs can use the methyl ester as a modular building block. The 5-bromo group enables late-stage diversification through palladium-catalyzed cross-coupling with various organozinc reagents [1], while the beta-keto ester moiety allows subsequent enamine formation and heterocycle annulation. The documented reactivity in the elvitegravir patent provides a validated starting point for parallel library synthesis, reducing the time to first SAR data.

Beta-Keto Ester Scaffold for Heterocycle Construction

Beyond elvitegravir, the methyl ester can serve as a precursor to pyrazoles, isoxazoles, and quinolinones through condensation with hydrazines, hydroxylamines, or anilines, respectively. The 5-bromo substituent remains available for further functionalization, offering a bifunctional template for diversity-oriented synthesis. Its high purity (98.8% as isolated [1]) minimizes side reactions in cyclization steps, making it a reliable input for hit-to-lead chemistry.

Quote Request

Request a Quote for Benzenepropanoic acid, 5-bromo-2,4-dimethoxy-beta-oxo-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.